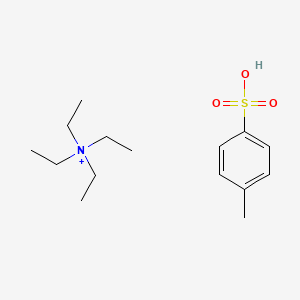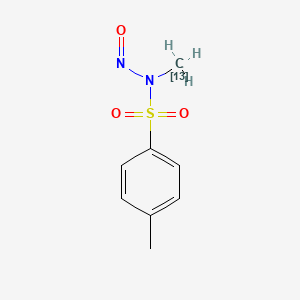
Phosphonomethyl iminodiacetic acid hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(phosphonomethyl)iminodiacetic acid: is an important chemical compound widely used in various industrial and scientific applications. It is a derivative of iminodiacetic acid, where a phosphonomethyl group is attached to the nitrogen atom. This compound is known for its role as an intermediate in the synthesis of glyphosate, a widely used herbicide.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Iminodiacetonitrile Method: This method involves the use of iminodiacetonitrile as a raw material.
Disodium Iminodiacetate Method: In this method, disodium iminodiacetate reacts with phosphorus trichloride and water to form monosodium iminodiacetate and sodium chloride. The solution is then concentrated, heated, and filtered.
Industrial Production Methods: The industrial production of N-(phosphonomethyl)iminodiacetic acid typically involves the use of iminodiacetonitrile or disodium iminodiacetate as starting materials. The processes are optimized to reduce energy consumption, equipment cost, and operation cost, making them economically beneficial .
Analyse Chemischer Reaktionen
Types of Reactions:
Reduction: It can be reduced using various reducing agents, although specific conditions and products depend on the reagents used.
Substitution: The compound can undergo substitution reactions where the phosphonomethyl group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of catalysts such as tungsten peroxo-polyoxo complexes.
Reduction: Common reducing agents include hydrogen gas, sodium borohydride, and others.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products:
Oxidation: N-(phosphonomethyl)iminodiacetic acid N-oxide.
Reduction: The specific reduced forms depend on the reducing agent used.
Substitution: Substituted derivatives of N-(phosphonomethyl)iminodiacetic acid.
Wissenschaftliche Forschungsanwendungen
N-(phosphonomethyl)iminodiacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of glyphosate, a widely used herbicide.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, although specific uses are still under investigation.
Wirkmechanismus
The mechanism of action of N-(phosphonomethyl)iminodiacetic acid involves its interaction with specific molecular targets. In the case of glyphosate synthesis, it acts as a precursor that undergoes oxidation to form glyphosate. Glyphosate inhibits the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS), which is crucial for the biosynthesis of aromatic amino acids in plants .
Vergleich Mit ähnlichen Verbindungen
N-(phosphonomethyl)glycine (Glyphosate): A widely used herbicide that inhibits EPSPS.
Iminodiacetic Acid: A precursor in the synthesis of N-(phosphonomethyl)iminodiacetic acid.
Nitrilotriacetic Acid: Another chelating agent with similar properties.
Uniqueness: N-(phosphonomethyl)iminodiacetic acid is unique due to its role as an intermediate in the synthesis of glyphosate. Its ability to undergo various chemical reactions, such as oxidation and substitution, makes it a versatile compound in both industrial and research applications .
Eigenschaften
Molekularformel |
C5H12NO8P |
|---|---|
Molekulargewicht |
245.12 g/mol |
IUPAC-Name |
2-[carboxymethyl(phosphonomethyl)amino]acetic acid;hydrate |
InChI |
InChI=1S/C5H10NO7P.H2O/c7-4(8)1-6(2-5(9)10)3-14(11,12)13;/h1-3H2,(H,7,8)(H,9,10)(H2,11,12,13);1H2 |
InChI-Schlüssel |
QTDRAPLUBFHWCT-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(=O)O)N(CC(=O)O)CP(=O)(O)O.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![(R)-1-{(SP)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}-ethylbis(2-methylphenyl)phosphine](/img/structure/B12062206.png)





